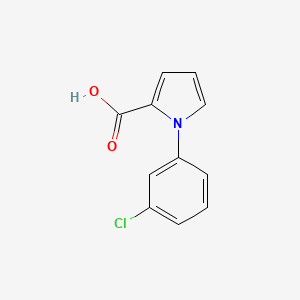

1-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-8-3-1-4-9(7-8)13-6-2-5-10(13)11(14)15/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSMRQZUHLURDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chlorobenzaldehyde with an appropriate amine to form an intermediate Schiff base, which then undergoes cyclization to form the pyrrole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives with different functional groups.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Anti-Tuberculosis Activity

Recent studies have highlighted the potential of pyrrole derivatives, including 1-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid, as anti-tuberculosis agents. A notable investigation demonstrated that modifications to the pyrrole ring and the carboxylic acid functionality can enhance the compound's efficacy against drug-resistant strains of Mycobacterium tuberculosis. The structure-activity relationship studies indicated that substituents on the pyrrole significantly influence biological activity, with certain electron-withdrawing groups enhancing potency against tuberculosis .

Agonistic Activity at Beta-Adrenergic Receptors

Another significant application of this compound is its role as an agonist at beta-adrenergic receptors (β-ARs). Research has shown that derivatives of this compound exhibit varying degrees of agonistic activity at human β3-adrenergic receptors. For instance, certain derivatives demonstrated high selectivity and potency, making them promising candidates for further development in treating metabolic disorders .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of Pyrrole Ring : The initial step often includes the cyclization of appropriate precursors to form the pyrrole ring.

- Introduction of Carboxylic Acid Group : The carboxylic acid functionality can be introduced through various methods such as hydrolysis or direct carboxylation.

- Substitution Reactions : Further modifications can be made to introduce the 3-chlorophenyl group via electrophilic aromatic substitution or other coupling reactions.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrole derivatives. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups on the pyrrole ring enhances anti-tuberculosis activity, while bulky substituents can improve selectivity for β3-adrenergic receptors.

- Positioning of Functional Groups : The position of substituents relative to the carboxylic acid group significantly affects receptor binding and biological activity .

Case Studies

Several case studies exemplify the applications and potential of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-TB Activity | Identified compounds with MIC < 0.016 μg/mL against drug-resistant strains; low cytotoxicity observed. |

| Study B | β3-AR Agonists | Developed derivatives with EC50 values as low as 0.062 nM; significant selectivity over β1 and β2 receptors noted. |

| Study C | SAR Analysis | Demonstrated that specific substitutions led to enhanced activity and stability in vivo; identified lead compounds for further development. |

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of these targets. For instance, it may inhibit enzyme activity by forming stable complexes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Structural and Functional Analysis

Electronic Effects

- Chlorophenyl vs.

- Fluorine Substitution : The 3-chloro-2-fluorophenyl analog () combines Cl and F substituents, creating a synergistic electron-withdrawing effect that may enhance stability and receptor affinity .

Core Heterocycle Modifications

- Pyrrole vs. Pyrazole : Replacement of pyrrole with pyrazole (as in ) introduces an additional nitrogen atom, increasing hydrogen-bonding capacity and altering aromaticity. Pyrazole derivatives are often explored for kinase inhibition due to their planar structure .

Functional Group Variations

- Carboxylic Acid vs. Ester/Amide Derivatives : While the parent compound retains a free carboxylic acid, analogs like ulixertinib () replace it with an amide group, enhancing bioavailability and enabling ERK inhibition .

- Trifluoroethoxy Groups : The trifluoroethoxy substituent in significantly increases electronegativity, reducing metabolic degradation and extending half-life .

Biological Activity

1-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action and structure-activity relationship (SAR) studies.

- Chemical Name : this compound

- CAS Number : 952958-82-6

- Molecular Formula : C10H8ClN O2

Antibacterial Activity

Research has demonstrated that derivatives of pyrrole-2-carboxylic acids exhibit considerable antibacterial activity. For instance, a study reported the minimum inhibitory concentration (MIC) values for various pyrrole derivatives against common bacterial strains:

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.078 | E. coli |

| 3a | 0.156 | Klebsiella pneumoniae |

| 5h | 0.039 | Pseudomonas aeruginosa |

The compound demonstrated effectiveness against Gram-negative bacteria, suggesting potential applications in treating resistant infections .

Antifungal Activity

The antifungal properties of pyrrole derivatives have also been explored. Notably, compounds similar to this compound showed promising results against various fungal pathogens:

| Compound | MIC (mg/mL) | Fungal Strain |

|---|---|---|

| This compound | 0.156 | Aspergillus flavus |

| 5i | 0.078 | Aspergillus niger |

These findings indicate that the compound could be a candidate for antifungal therapy, particularly in immunocompromised patients .

Anticancer Activity

The anticancer potential of pyrrole derivatives has been extensively studied, with some compounds exhibiting significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for several pyrrole compounds:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 0.919 ± 0.020 | HCT116 (Colon Cancer) |

| JG-03-14 (analog) | 0.036 ± 0.002 | Multiple cancer lines |

The compound's mechanism of action appears to involve microtubule destabilization and inhibition of cell proliferation, making it a valuable lead for further development in cancer therapeutics .

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Disruption : Similar to colchicine, this compound may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Enzyme Inhibition : The presence of the chlorophenyl group may enhance interaction with specific enzyme targets involved in microbial resistance mechanisms.

Structure-Activity Relationship (SAR)

Studies have indicated that modifications on the pyrrole ring significantly affect biological activity:

- Substituent Effects : Electron-withdrawing groups such as chlorine enhance antibacterial properties while bulky substituents improve anticancer efficacy.

- Positioning of Functional Groups : The position of substituents on the pyrrole ring influences binding affinity and selectivity towards biological targets.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : A clinical study demonstrated that derivatives effectively reduced bacterial load in infected animal models.

- Cancer Treatment Trials : Preliminary trials indicated that patients treated with pyrrole-based compounds showed improved outcomes compared to standard therapies.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 1-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid?

To confirm the structural identity of this compound, use a combination of:

- 1H/13C-NMR : Assign proton and carbon signals based on substituent effects (e.g., deshielding of the carboxylic acid proton at ~12–14 ppm) .

- FT-IR : Identify the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calculated: 235.63 g/mol for C11H8ClNO2) .

- X-ray Diffraction (XRD) : Resolve ambiguities in stereochemistry or crystal packing (e.g., as demonstrated for analogous chlorophenyl-pyrrole derivatives) .

Q. How can researchers safely handle this compound in the laboratory?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Always consult a physician .

- Storage : Keep in a dry, cool environment (<4°C) in amber glass vials to prevent degradation .

Q. What synthetic routes are available for preparing this compound?

A common approach involves:

- Palladium-Catalyzed Cross-Coupling : Attach the 3-chlorophenyl group to the pyrrole ring via Suzuki-Miyaura coupling (optimize with Pd(PPh3)4 and Na2CO3 in DMF at 80°C) .

- Carboxylic Acid Formation : Hydrolyze ester precursors (e.g., methyl esters) using NaOH in MeOH/H2O (60°C, 17 hours), followed by acidification with HCl .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. XRD) be resolved for this compound?

- Multi-Technique Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set) to confirm assignments .

- XRD Refinement : Analyze crystal structure to resolve ambiguities in substituent orientation (e.g., Cl-phenyl vs. methoxyphenyl analogs) .

- Dynamic NMR : Use variable-temperature experiments to detect conformational flexibility in solution .

Q. What strategies optimize the yield of this compound synthesis?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)2 vs. PdCl2) and ligands (e.g., SPhos vs. XPhos) to improve coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance reaction rates .

- Acid Hydrolysis Conditions : Adjust NaOH concentration (1–3 M) and reaction time (12–24 hours) to maximize ester-to-acid conversion .

Q. How does the 3-chlorophenyl substituent influence the compound’s reactivity or biological activity?

- Electron-Withdrawing Effects : The Cl group increases electrophilicity at the pyrrole ring, enhancing reactivity in nucleophilic substitutions .

- Antimicrobial Activity : Analogous chlorophenyl-pyrrole derivatives show activity against Gram-positive bacteria (e.g., S. aureus MIC: 8–16 µg/mL). Test via broth microdilution assays .

- DFT Calculations : Model HOMO-LUMO gaps to predict redox behavior or binding affinity to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.